
Acetamide, N-hydroxy-N-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-hydroxy-N-(1-methylethyl)- is an organic compound with the molecular formula C5H11NO2 It is a member of the acetamide class and contains a hydroxylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-hydroxy-N-(1-methylethyl)- typically involves the reaction of isopropylamine with acetic anhydride, followed by the introduction of a hydroxylamine group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of Acetamide, N-hydroxy-N-(1-methylethyl)- may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as mixing, heating, and purification to achieve the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-hydroxy-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-hydroxy-N-(1-methylethyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses, including its role in drug development and as a precursor for pharmaceuticals.
Industry: It finds applications in the production of pesticides, antioxidants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N-hydroxy-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxylamine group plays a crucial role in its reactivity and ability to form stable complexes with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N,N-bis(1-methylethyl)-: This compound has a similar structure but with two isopropyl groups instead of one.
Acetamide, N-hydroxy-N-methyl-: It contains a methyl group instead of an isopropyl group.
Acetamide: The simplest form of the compound without any additional functional groups.
Uniqueness
Acetamide, N-hydroxy-N-(1-methylethyl)- is unique due to the presence of the hydroxylamine group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such reactivity is desired, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
61077-22-3 |
|---|---|
Molekularformel |
C5H11NO2 |
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
N-hydroxy-N-propan-2-ylacetamide |
InChI |
InChI=1S/C5H11NO2/c1-4(2)6(8)5(3)7/h4,8H,1-3H3 |
InChI-Schlüssel |
ILQHSUSWZJSHBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



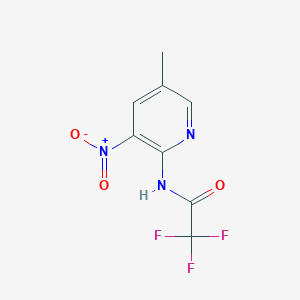

![Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-](/img/structure/B14607036.png)
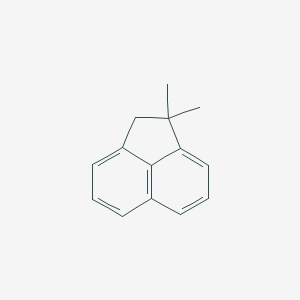


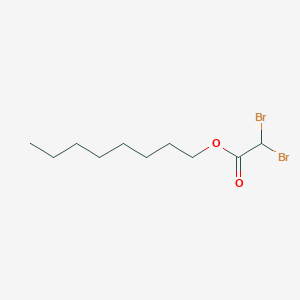
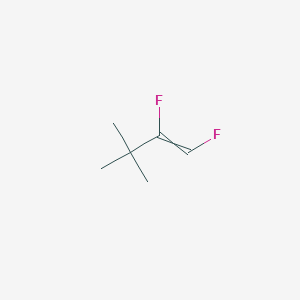
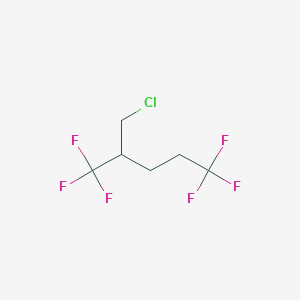
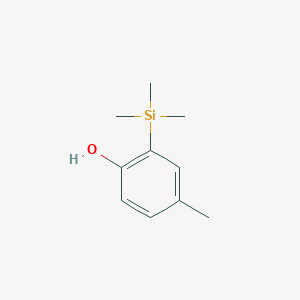
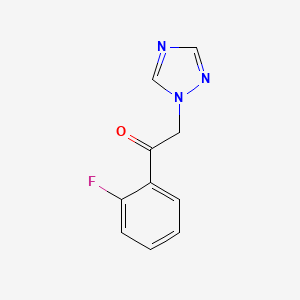
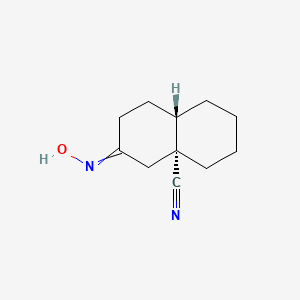
![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
